molecular formula C14H22N2 B1630173 (S)-1-benzyl-3-propylpiperazine CAS No. 324749-73-7

(S)-1-benzyl-3-propylpiperazine

Cat. No.: B1630173
CAS No.: 324749-73-7
M. Wt: 218.34 g/mol
InChI Key: BAMYGGQXKJSJMT-AWEZNQCLSA-N
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Description

(S)-1-benzyl-3-propylpiperazine is a chiral piperazine derivative characterized by the presence of a benzyl group at the first position and a propyl group at the third position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl-3-propylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine.

    Alkylation: The first step involves the alkylation of piperazine with benzyl chloride to form 1-benzylpiperazine.

    Chiral Resolution: The racemic mixture of 1-benzylpiperazine is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Propylation: The final step involves the propylation of (S)-1-benzylpiperazine using propyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale alkylation using benzyl chloride and piperazine.

    Chiral Catalysts: Use of chiral catalysts or chiral chromatography for the resolution of enantiomers.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl-3-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can occur at the benzyl or propyl groups.

    Reduction: Reduction reactions can target the piperazine ring or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzyl group can yield benzaldehyde derivatives.

    Reduction: Reduction of the piperazine ring can lead to partially or fully reduced piperazine derivatives.

    Substitution: Substitution reactions can yield various functionalized piperazine derivatives.

Scientific Research Applications

(S)-1-benzyl-3-propylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-benzyl-3-propylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: Lacks the propyl group, leading to different pharmacological properties.

    3-propylpiperazine: Lacks the benzyl group, resulting in distinct chemical behavior.

    1-benzyl-4-methylpiperazine: Substitution at the fourth position instead of the third, altering its activity.

Uniqueness

(S)-1-benzyl-3-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3S)-1-benzyl-3-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMYGGQXKJSJMT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633606
Record name (3S)-1-Benzyl-3-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324749-73-7
Record name (3S)-1-Benzyl-3-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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